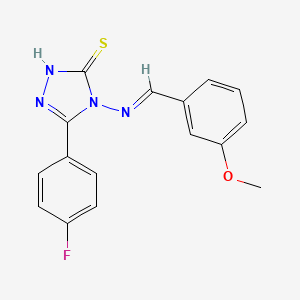
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C28H20BrClN2O4 and a molecular weight of 563.84 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the intermediate compound.
Benzoylation: The addition of a benzoyl group to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity
Analyse Des Réactions Chimiques
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can participate in halogen bonding, while the benzoyl groups can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety.
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: This compound features a similar bromine and chlorine substitution pattern but differs in the ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
769152-05-8 |
|---|---|
Formule moléculaire |
C28H20BrClN2O4 |
Poids moléculaire |
563.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-22-12-15-25(36-28(34)20-6-2-1-3-7-20)21(16-22)17-31-32-27(33)24-8-4-5-9-26(24)35-18-19-10-13-23(30)14-11-19/h1-17H,18H2,(H,32,33)/b31-17+ |
Clé InChI |
SQDLIKKWJIZLSG-KBVAKVRCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024541.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![2-(2,3-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12024548.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12024565.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024578.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)

![2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12024589.png)


![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)
